molecular formula C7H10O B1295733 Spiro[2.4]heptan-4-one CAS No. 5771-32-4

Spiro[2.4]heptan-4-one

Cat. No. B1295733
CAS RN: 5771-32-4
M. Wt: 110.15 g/mol
InChI Key: JLRNROCUCFGKNE-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-one is a cyclic ketone containing a spirocyclic ring system. It is an important organic compound with a variety of uses in scientific research, including its use as a synthetic reagent for the synthesis of other organic compounds. In addition, it has been studied for its potential applications in biochemistry, physiology, and pharmacology.4]heptan-4-one.

Scientific Research Applications

Synthesis and Chemical Reactions

Spiro[2.4]heptan-4-one and related compounds, such as spiro[2.4]hepta-4,6-dienes, are significant in the field of organic chemistry. They are known for their unique chemical reactivity and applications in specific organic synthesis. The synthesis methods, reactivity features, and principal chemical reactions of these compounds have been systematically surveyed and described, highlighting their role in organic synthesis processes (Menchikov & Nefedov, 1994).

Structural Analysis and Drug Discovery

This compound derivatives have been studied for their structural similarity to cyclohexane scaffolds, which is crucial in drug discovery. The spatial orientation and distance between functional groups in these compounds suggest their potential as surrogates for certain cyclohexane derivatives, useful in optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

Applications in Medicinal Chemistry

This compound and its analogs play a role in medicinal chemistry. For instance, the synthesis of highly functional 5-aza-spiro[2,4]heptanes, a valuable structural motif, has been developed using catalytic asymmetric 1,3-dipolar cycloaddition, highlighting their importance in drug discovery (Liu et al., 2011).

Safety and Hazards

Spiro[2.4]heptan-4-one is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H226 and H335 . Precautionary measures include avoiding breathing its mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

spiro[2.4]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-1-3-7(6)4-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNROCUCFGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973303
Record name Spiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5771-32-4
Record name Spiro[2.4]heptan-4-one
Source DTP/NCI
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Record name Spiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.4]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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